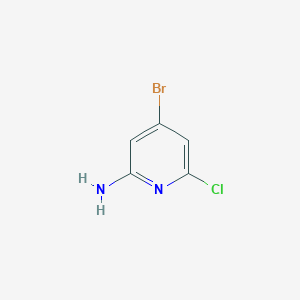

4-Bromo-6-chloropyridin-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-6-chloropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrClN2/c6-3-1-4(7)9-5(8)2-3/h1-2H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTMVAXRYNDYCBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1N)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60858645 | |

| Record name | 4-Bromo-6-chloropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60858645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1206250-19-2 | |

| Record name | 4-Bromo-6-chloropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60858645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-Bromo-6-chloropyridin-2-amine

Introduction

4-Bromo-6-chloropyridin-2-amine is a key heterocyclic building block in the fields of pharmaceutical and agrochemical research. Its trifunctional nature, possessing amino, chloro, and bromo groups on a pyridine scaffold, offers multiple points for chemical modification, making it a valuable intermediate in the synthesis of complex, biologically active molecules. This guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of this compound, designed for researchers, scientists, and professionals in drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value |

| CAS Number | 1206250-19-2[1] |

| Molecular Formula | C₅H₄BrClN₂[1] |

| Molecular Weight | 207.46 g/mol [1] |

| Appearance | Solid |

| Storage Temperature | 4°C[1] |

Synthetic Pathways

The synthesis of this compound can be approached through two primary strategic disconnections: electrophilic bromination of a pre-existing 2-amino-6-chloropyridine core or nucleophilic amination of a dihalogenated pyridine. This guide will focus on the more common and often higher-yielding electrophilic bromination route.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule suggests that the most logical precursor is 2-amino-6-chloropyridine. The electron-donating amino group activates the pyridine ring towards electrophilic substitution, and the directing effects of the substituents favor bromination at the C4 position.

Caption: Retrosynthetic approach for this compound.

Synthetic Protocol: Electrophilic Bromination of 2-Amino-6-chloropyridine

This protocol is based on established methods for the bromination of electron-rich pyridine derivatives, utilizing N-Bromosuccinimide (NBS) as a mild and selective brominating agent.

Reaction Scheme:

Caption: Synthesis of this compound via electrophilic bromination.

Experimental Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-amino-6-chloropyridine (1.0 eq.) in anhydrous dichloromethane (DCM).

-

Cooling: Cool the solution to 0°C in an ice-water bath.

-

Addition of Brominating Agent: Dissolve N-Bromosuccinimide (1.05 eq.) in anhydrous DCM and add it dropwise to the cooled solution of the starting material over 30 minutes.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Characterization

A comprehensive characterization of the synthesized this compound is crucial to confirm its identity and purity. The following sections detail the expected spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~7.0-7.2 | Singlet | Aromatic Proton (H-5) |

| ~6.5-6.7 | Singlet | Aromatic Proton (H-3) |

| ~4.5-5.0 | Broad Singlet | Amino Protons (-NH₂) |

¹³C NMR (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~158 | C2 (C-NH₂) |

| ~150 | C6 (C-Cl) |

| ~140 | C4 (C-Br) |

| ~110 | C5 |

| ~108 | C3 |

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450-3300 | Strong, Sharp | N-H stretching (asymmetric and symmetric) |

| 3100-3000 | Medium | Aromatic C-H stretching |

| 1620-1580 | Strong | C=C and C=N ring stretching |

| 1350-1250 | Strong | C-N stretching (aromatic amine) |

| 850-750 | Strong | C-H out-of-plane bending |

| 700-600 | Medium-Strong | C-Cl stretching |

| 600-500 | Medium-Strong | C-Br stretching |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The presence of bromine and chlorine atoms will result in a characteristic isotopic pattern.

Expected Fragmentation Pattern:

Caption: Predicted mass fragmentation pathway for this compound.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).[2][3][4][5]

Conclusion

This guide provides a detailed and practical framework for the synthesis and characterization of this compound. By following the outlined procedures and utilizing the provided characterization data, researchers can confidently prepare and verify this important chemical intermediate for their research and development endeavors.

References

An In-Depth Technical Guide to 4-Bromo-6-chloropyridin-2-amine (CAS No. 1206250-19-2): A Cornerstone Building Block in Modern Medicinal Chemistry

Introduction: The Strategic Importance of a Dihalogenated Aminopyridine

4-Bromo-6-chloropyridin-2-amine is a highly functionalized heterocyclic intermediate that has garnered significant attention in the fields of medicinal chemistry and drug development. As a trifunctional building block, it features three distinct reactive centers: a nucleophilic amino group and two halogen atoms (bromine and chlorine) with differential reactivity. This unique arrangement allows for sequential, site-selective chemical modifications, making it an exceptionally valuable scaffold for constructing complex molecular architectures.

Its primary utility lies in its role as a key starting material for the synthesis of targeted therapeutics, most notably in the field of oncology. The 2-aminopyridine moiety is a well-established "hinge-binding" motif, capable of forming critical hydrogen bonds with the backbone of kinase enzymes, a class of proteins frequently dysregulated in cancer. The strategic placement of the bromine and chlorine atoms provides orthogonal handles for introducing additional pharmacophoric elements through modern cross-coupling chemistry, enabling the rapid generation of potent and selective kinase inhibitors. This guide provides an in-depth exploration of the synthesis, spectroscopic properties, chemical reactivity, and principal applications of this pivotal molecule, with a focus on its role in the synthesis of the third-generation ALK/ROS1 inhibitor, Lorlatinib.

Section 1: Physicochemical Properties & Spectroscopic Profile

A thorough understanding of the physical and chemical properties of this compound is fundamental for its effective use in synthesis, including reaction setup, purification, and characterization.

Key Properties

The essential physicochemical and computational data for this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 1206250-19-2 | [1] |

| Molecular Formula | C₅H₄BrClN₂ | [1] |

| Molecular Weight | 207.46 g/mol | [1] |

| Appearance | Solid | [2] |

| Purity | Typically ≥95-97% | [1][3] |

| SMILES | NC1=NC(Cl)=CC(Br)=C1 | [1] |

| InChI Key | CNOIGNSHTUNNGC-UHFFFAOYSA-N | [4] |

| LogP | 2.08 | [1] |

| Topological Polar Surface Area (TPSA) | 38.91 Ų | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

Spectroscopic Characterization

Spectroscopic analysis is critical for confirming the identity and purity of this compound. While specific spectra are often proprietary to suppliers, typical characterization data based on its structure are as follows.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to be simple, featuring two distinct signals in the aromatic region corresponding to the two protons on the pyridine ring. A broad singlet corresponding to the two protons of the primary amine group (-NH₂) would also be present. The exact chemical shifts are solvent-dependent but will reflect the electron-withdrawing nature of the halogen substituents.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display five signals for the five carbon atoms of the pyridine ring. The carbons directly attached to the nitrogen, bromine, and chlorine atoms (C2, C4, C6) will show characteristic chemical shifts influenced by these heteroatoms and halogens.

-

Mass Spectrometry (MS): Mass spectral analysis will show a characteristic isotopic pattern for the molecular ion [M]+ due to the presence of both bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This results in a distinctive cluster of peaks for the molecular ion and related fragments.

Section 2: Synthesis & Purification

The most direct and industrially relevant synthesis of this compound involves the regioselective bromination of a readily available precursor, 2-Amino-6-chloropyridine. This approach is favored for its high efficiency and operational simplicity.

Synthetic Workflow

The synthesis proceeds via an electrophilic aromatic substitution, where the bromine atom is installed at the C4-position, which is activated by the C2-amino group.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is based on established procedures for the bromination of aminopyridines.[5]

Materials:

-

2-Amino-6-chloropyridine (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.05 eq)

-

Acetonitrile (or a similar polar aprotic solvent)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated NaCl solution)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-Amino-6-chloropyridine (1.0 eq) and dissolve it in acetonitrile (approx. 10-15 mL per gram of starting material).

-

Bromination: Cool the solution to 0 °C using an ice-water bath. Add N-Bromosuccinimide (1.05 eq) portion-wise over 15-20 minutes, ensuring the internal temperature remains below 5 °C.

-

Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Extraction: Redissolve the residue in ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃, saturated aqueous Na₂S₂O₃ (to quench any remaining bromine), water, and finally brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by silica gel column chromatography to afford pure this compound.

Causality: The choice of NBS as the brominating agent provides a mild and selective source of electrophilic bromine (Br⁺). The reaction is performed at a low temperature to control selectivity and minimize side reactions. The C4 position is electronically activated towards electrophilic attack by the strong ortho,para-directing amino group at C2, leading to high regioselectivity.

Section 3: Chemical Reactivity & Key Transformations

The synthetic power of this compound stems from the differential reactivity of its two halogen atoms in palladium-catalyzed cross-coupling reactions. Generally, the C-Br bond is more reactive than the C-Cl bond towards oxidative addition to a Palladium(0) center. This allows for selective functionalization at the C4 position while leaving the C6 chlorine available for subsequent transformations.

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds by reacting the C4-bromo position with an organoboron reagent, such as a boronic acid or its ester.[6][7] This reaction is fundamental in building the core scaffolds of many kinase inhibitors.

References

- 1. chemscene.com [chemscene.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 1206250-19-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 4. 3-Bromo-4-chloropyridin-2-amine | C5H4BrClN2 | CID 53439610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. CN102603622B - Synthetic method of 2-amino-4-bromopyridine - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

The Alchemist's Compendium: A Guide to the Strategic Selection of Starting Materials for Heterocyclic Synthesis

Preamble: The Art and Logic of Building with Heteroatoms

Heterocyclic compounds form the bedrock of medicinal chemistry, materials science, and agrochemicals. Their unique three-dimensional structures and rich electronic properties, conferred by the inclusion of heteroatoms such as nitrogen, oxygen, and sulfur within cyclic frameworks, grant them unparalleled versatility in modulating biological processes and material functions. The synthesis of these vital molecules is a field of constant innovation, yet the foundational principles remain rooted in the judicious selection of appropriate starting materials. This guide eschews a simplistic, encyclopedic listing of reactions in favor of a strategic, in-depth analysis of the core building blocks and the chemical logic that underpins their transformation into complex heterocyclic architectures. We will explore the causality behind experimental choices, providing not just the "how" but the "why," to empower researchers in the rational design of novel synthetic routes.

I. The Workhorses: Dicarbonyl Compounds as Linchpins in Heterocycle Construction

Among the most versatile and widely employed starting materials in heterocyclic synthesis are 1,3- and 1,4-dicarbonyl compounds.[1][2] Their utility stems from the dual electrophilic nature of the carbonyl carbons and the nucleophilicity of the enol or enolate forms, allowing for a diverse array of cyclization strategies.

1,4-Dicarbonyl Compounds: The Gateway to Five-Membered Aromatic Heterocycles

The Paal-Knorr synthesis stands as a testament to the synthetic power of 1,4-diketones.[1][3] This reaction provides a direct and efficient pathway to substituted furans, pyrroles, and thiophenes, which are ubiquitous structural motifs in natural products and pharmaceuticals.[1]

The Core Principle: The fundamental transformation in the Paal-Knorr synthesis is an intramolecular cyclization followed by dehydration. The choice of the reagent that provides the heteroatom dictates the nature of the resulting heterocycle.

-

Furan Synthesis: In the presence of an acid catalyst, one carbonyl group is protonated, which is then attacked by the enol of the other carbonyl.[1][4] Dehydration of the resulting hemiacetal yields the furan ring.[1]

-

Pyrrole Synthesis: The reaction with a primary amine or ammonia leads to the formation of a pyrrole.[4][5] The mechanism involves the formation of a hemiaminal, followed by an intramolecular attack of the nitrogen on the second carbonyl group and subsequent dehydration.[6]

-

Thiophene Synthesis: The introduction of a sulfurizing agent, such as phosphorus pentasulfide or Lawesson's reagent, facilitates the synthesis of thiophenes.[7] These reagents not only introduce the sulfur atom but also act as dehydrating agents to drive the reaction to completion.[7]

Table 1: Paal-Knorr Synthesis Overview

| Target Heterocycle | Heteroatom Source | Catalyst/Reagent | Key Mechanistic Step |

| Furan | Oxygen (from dicarbonyl) | Acid (e.g., H₂SO₄, P₂O₅) | Intramolecular enol attack on protonated carbonyl[1][4] |

| Pyrrole | Nitrogen | Primary Amine or Ammonia | Intramolecular amine attack on carbonyl[5][6] |

| Thiophene | Sulfur | P₄S₁₀ or Lawesson's Reagent | Thionation followed by cyclization and dehydration[7] |

Experimental Protocol: Paal-Knorr Pyrrole Synthesis

A representative protocol for the synthesis of a substituted pyrrole from a 1,4-diketone is as follows:

-

Reaction Setup: To a solution of the 1,4-diketone (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add the primary amine (1.1 eq).

-

Catalysis: If required, a catalytic amount of a weak acid like acetic acid can be added to accelerate the reaction.[5]

-

Reaction Conditions: The reaction mixture is typically heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the pure pyrrole derivative.

References

- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 2. How do you make a 1,3-Dicarbonyl? What are the uses of 1,3-Dicarbonyl compound? [lookchem.com]

- 3. Paal-Knorr Furan Synthesis [organic-chemistry.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 6. benchchem.com [benchchem.com]

- 7. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]

An In-depth Technical Guide to the Reactivity of 4-Bromo-6-chloropyridin-2-amine: A Strategic Intermediate in Modern Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-6-chloropyridin-2-amine has emerged as a pivotal building block in contemporary organic synthesis, particularly within the realms of medicinal chemistry and materials science. Its unique trifunctionalized pyridine core, featuring two distinct halogen atoms at electronically differentiated positions and a directing amino group, offers a versatile platform for controlled, regioselective chemical modifications. This guide provides a comprehensive analysis of the reactivity of this compound, focusing on the strategic and selective functionalization at the C4-bromo and C6-chloro positions. We will delve into the mechanistic underpinnings of its reactivity in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, as well as nucleophilic aromatic substitutions (SNAr). This document serves as a practical resource, offering field-proven insights and detailed experimental protocols to empower researchers in leveraging the synthetic potential of this valuable intermediate.

Introduction: The Strategic Advantage of this compound

The 2-aminopyridine scaffold is a well-established pharmacophore present in a multitude of biologically active molecules. The strategic placement of orthogonal halogen handles, as seen in this compound, exponentially increases its value as a synthetic intermediate. This arrangement allows for a programmed, stepwise introduction of diverse functionalities, enabling the rapid generation of complex molecular architectures and facilitating the exploration of structure-activity relationships (SAR) in drug discovery programs.

The key to unlocking the synthetic utility of this molecule lies in understanding and controlling the differential reactivity of the C-Br and C-Cl bonds, as well as the influence of the C2-amino group. This guide will dissect these reactivity patterns, providing a logical framework for designing selective synthetic transformations.

The Dichotomy of Reactivity: A Tale of Two Halogens

The synthetic versatility of this compound is rooted in the distinct chemical behavior of its two halogen substituents. The C4-bromo bond and the C6-chloro bond exhibit predictable and exploitable differences in reactivity, primarily dictated by the nature of the chemical transformation being employed.

Palladium-Catalyzed Cross-Coupling Reactions: The Preeminence of the C-Br Bond

In the realm of palladium-catalyzed cross-coupling reactions, the general trend for halogen reactivity is governed by the bond dissociation energy (BDE) of the carbon-halogen (C-X) bond. The BDEs follow the order C-Cl > C-Br > C-I. The oxidative addition of the C-X bond to the palladium(0) catalyst is often the rate-determining step in the catalytic cycle. Consequently, the weaker C-Br bond at the C4 position of this compound is significantly more susceptible to oxidative addition than the stronger C-Cl bond at the C6 position. This inherent difference in reactivity forms the basis for the chemoselective functionalization of the C4 position.

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry for the formation of C-C bonds. When this compound is subjected to Suzuki coupling conditions, the reaction proceeds with high selectivity at the C4-bromo position, leaving the C6-chloro position intact for subsequent transformations.

Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C4-Position

-

Objective: To selectively couple an arylboronic acid at the C4-position of this compound.

-

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl2(PPh3)2] (0.1 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

-

Procedure:

-

To a solution of the arylboronic acid in THF, add this compound.

-

Add bis(triphenylphosphine)palladium(II) dichloride to the mixture.

-

Stir the reaction mixture at 50 °C for 3 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction with methanol.

-

Dilute the mixture with ethyl acetate and wash sequentially with water and brine.

-

Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

-

Causality Behind Experimental Choices:

-

Catalyst: PdCl2(PPh3)2 is a common and effective catalyst for Suzuki couplings.

-

Solvent: THF is a suitable solvent for this reaction, solubilizing the reactants and catalyst.

-

Temperature: The relatively mild temperature of 50 °C is sufficient to promote the reaction at the more reactive C-Br bond while minimizing reactivity at the C-Cl bond.

-

Similar to the Suzuki coupling, the Buchwald-Hartwig amination, a powerful method for forming C-N bonds, can be directed with high selectivity to the C4-position of this compound. The choice of palladium catalyst and ligand is crucial for achieving high yields and selectivity.

Conceptual Protocol: Selective Buchwald-Hartwig Amination at the C4-Position

-

Objective: To selectively couple a primary or secondary amine at the C4-position.

-

Suggested Starting Conditions:

-

Reactants: this compound (1.0 eq), Amine (1.2 eq).

-

Catalyst System: A combination of a palladium source like tris(dibenzylideneacetone)dipalladium(0) [Pd2(dba)3] and a bulky, electron-rich phosphine ligand such as Xantphos is recommended.

-

Base: A strong, non-nucleophilic base like cesium carbonate (Cs2CO3) or sodium tert-butoxide (NaOtBu) is typically required.

-

Solvent: Anhydrous, deoxygenated solvents like toluene or 1,4-dioxane are commonly used.

-

Temperature: Reaction temperatures typically range from 80-110 °C.

-

-

Rationale: The use of a bulky ligand like Xantphos can enhance the rate of reductive elimination and improve catalyst stability, favoring the desired C-N bond formation. The choice of base is critical and should be optimized for the specific amine being used.

Nucleophilic Aromatic Substitution (SNAr): Targeting the C6-Chloro Position

The reactivity landscape of this compound shifts dramatically when considering nucleophilic aromatic substitution (SNAr). In this reaction, the electron-withdrawing effect of the pyridine nitrogen atom activates the C2 and C6 positions towards nucleophilic attack. The attack of a nucleophile at these positions leads to the formation of a resonance-stabilized anionic intermediate, known as a Meisenheimer complex.

In the case of this compound, the chlorine atom is situated at the activated C6 position. The "element effect" in SNAr reactions on pyridinium systems, where the rate-determining step is nucleophilic addition, often follows the order F > Cl ≈ Br > I. This is attributed to the higher electronegativity of the lighter halogens, which better stabilize the developing negative charge in the transition state. Consequently, the C6-chloro position is the preferred site for SNAr, especially with nitrogen and oxygen nucleophiles.

Conceptual Protocol: Selective Nucleophilic Aromatic Substitution at the C6-Position

-

Objective: To selectively displace the chlorine atom at the C6-position with a nucleophile (e.g., an amine or an alkoxide).

-

Suggested Starting Conditions:

-

Reactants: this compound (1.0 eq), Nucleophile (e.g., a primary or secondary amine, 1.5-2.0 eq).

-

Solvent: A polar aprotic solvent such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) is typically used to facilitate the reaction.

-

Temperature: Elevated temperatures (often in the range of 100-150 °C) are usually required to drive the reaction to completion.

-

Base (if necessary): If the nucleophile is an amine salt or if an acidic proton is generated during the reaction, a non-nucleophilic base like potassium carbonate (K2CO3) or triethylamine (Et3N) may be required.

-

-

Rationale: The high temperature provides the necessary activation energy for the nucleophilic attack and subsequent elimination of the chloride ion. The polar aprotic solvent helps to stabilize the charged Meisenheimer intermediate.

The Role of the 2-Amino Group

The C2-amino group plays a significant electronic and directing role in the reactivity of the molecule. As an electron-donating group, it can influence the electron density of the pyridine ring, potentially modulating the reactivity of the halogenated positions. Furthermore, the amino group can act as a coordinating ligand to the palladium catalyst in cross-coupling reactions, which may influence the reaction kinetics. In SNAr reactions, its electron-donating nature can slightly deactivate the ring towards nucleophilic attack compared to an unsubstituted pyridine, but the overriding activating effect of the ring nitrogen still dictates the regioselectivity.

Visualization of Reactivity Pathways

To visually summarize the selective functionalization strategies for this compound, the following workflow diagram is presented.

Caption: Reactivity pathways of this compound.

Data Summary

The following table summarizes the expected reactivity and general conditions for the selective functionalization of this compound.

| Reaction Type | Reactive Position | Catalyst/Reagents | Typical Solvents | Typical Temperature |

| Suzuki-Miyaura Coupling | C4-Bromo | Pd catalyst (e.g., PdCl2(PPh3)2), Base, Boronic Acid | THF, Toluene, Dioxane | 50-100 °C |

| Buchwald-Hartwig Amination | C4-Bromo | Pd catalyst (e.g., Pd2(dba)3), Ligand (e.g., Xantphos), Base, Amine | Toluene, Dioxane | 80-110 °C |

| Nucleophilic Aromatic Substitution (SNAr) | C6-Chloro | Nucleophile (e.g., R2NH, RO-) | DMF, DMSO, NMP | 100-150 °C |

Conclusion and Future Outlook

This compound stands as a testament to the power of strategic molecular design in modern organic synthesis. The predictable and controllable reactivity of its C-Br and C-Cl bonds allows for a high degree of synthetic flexibility, making it an invaluable tool for the construction of complex molecular entities. By understanding the fundamental principles that govern its reactivity in both palladium-catalyzed cross-coupling and nucleophilic aromatic substitution reactions, researchers can confidently and efficiently harness its potential. As the demand for novel, highly functionalized heterocyclic compounds continues to grow in drug discovery and materials science, the importance and application of versatile building blocks like this compound are set to expand even further.

An In-Depth Technical Guide to the Structural Analysis of 4-Bromo-6-chloropyridin-2-amine

Introduction: A Versatile Scaffold in Modern Chemistry

4-Bromo-6-chloropyridin-2-amine is a halogenated heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. Its pyridine core, substituted with an amine group and two different halogens, presents a unique electronic and steric profile. This trifecta of functional groups offers multiple reaction sites for further chemical modification, making it a valuable building block in the synthesis of more complex molecules. Specifically, the presence of bromine and chlorine atoms allows for selective cross-coupling reactions, a cornerstone of modern drug discovery. This guide provides a comprehensive technical overview of the structural analysis of this compound, detailing its synthesis and characterization through various spectroscopic techniques. The insights provided herein are intended to empower researchers to fully leverage the synthetic potential of this versatile intermediate.

Synthesis Pathway: A Plausible Route to a Key Intermediate

Proposed Synthetic Workflow

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol (Hypothetical)

This protocol is adapted from the synthesis of a structurally similar compound, 3-bromo-2-chloropyridin-4-amine.[1]

-

Reaction Setup: In a three-necked flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2-amino-6-chloropyridine (1 equivalent) in glacial acetic acid.

-

Bromination: Cool the solution to 0°C in an ice bath. Add N-bromosuccinimide (NBS) (1 equivalent) portion-wise, maintaining the temperature below 5°C.

-

Reaction Progression: After the addition of NBS is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by pouring the mixture into a beaker of ice water. Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the final product, this compound.

Spectroscopic Characterization: Unveiling the Molecular Architecture

A thorough structural elucidation of this compound requires a multi-faceted analytical approach. The following sections detail the expected outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of this compound is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring, and a broad signal for the amine protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.0-7.5 | Singlet | 1H | H-3 or H-5 |

| ~6.5-7.0 | Singlet | 1H | H-3 or H-5 |

| ~4.5-5.5 | Broad Singlet | 2H | -NH₂ |

Note: The exact chemical shifts can vary depending on the solvent used.

The two aromatic protons appear as singlets due to the lack of adjacent protons for coupling. The downfield shift of these protons is characteristic of their position on an electron-deficient pyridine ring. The amine protons typically appear as a broad singlet and their chemical shift can be highly variable depending on concentration and solvent.

The proton-decoupled ¹³C NMR spectrum is predicted to show five distinct signals, one for each of the five carbon atoms in the pyridine ring.

| Chemical Shift (δ) ppm | Assignment | Rationale |

| ~158-162 | C2 | Carbon attached to the electron-donating amino group and adjacent to the nitrogen atom. |

| ~150-155 | C6 | Carbon attached to the electronegative chlorine atom and adjacent to the nitrogen atom. |

| ~140-145 | C4 | Carbon attached to the electronegative bromine atom. |

| ~110-115 | C5 | Aromatic CH carbon. |

| ~105-110 | C3 | Aromatic CH carbon. |

The chemical shifts are estimated based on the known effects of substituents on the pyridine ring. The carbons directly attached to the nitrogen (C2 and C6) are expected to be the most downfield. The presence of the electron-donating amino group will shield C2, while the electron-withdrawing chlorine will deshield C6. The carbons bearing the halogens (C4 and C6) will also be significantly downfield.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450-3300 | Medium, Sharp (doublet) | N-H symmetric and asymmetric stretching of the primary amine |

| 3200-3000 | Weak to Medium | Aromatic C-H stretching |

| 1620-1580 | Strong | C=C and C=N stretching of the pyridine ring |

| 1500-1400 | Medium to Strong | Aromatic ring stretching |

| 1300-1200 | Medium | C-N stretching |

| 1100-1000 | Strong | C-Cl stretching |

| 600-500 | Medium | C-Br stretching |

The presence of a primary amine is typically indicated by a pair of sharp bands in the 3450-3300 cm⁻¹ region. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The characteristic ring stretching vibrations of the pyridine moiety will be observed in the 1620-1400 cm⁻¹ range. The C-Cl and C-Br stretching vibrations are expected in the fingerprint region at lower wavenumbers.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation pattern.

The mass spectrum of this compound, with a molecular weight of approximately 207.46 g/mol , will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This will result in a cluster of peaks for the molecular ion (M, M+2, M+4).

Key Predicted Fragments:

-

[M]⁺: The molecular ion peak cluster around m/z 206/208/210.

-

[M-Cl]⁺: Loss of a chlorine radical.

-

[M-Br]⁺: Loss of a bromine radical.

-

[M-HCN]⁺: A common fragmentation pathway for pyridine rings.

-

[M-NH₂]⁺: Loss of the amino group.

The relative intensities of the isotopic peaks in the molecular ion cluster can be a powerful tool for confirming the presence of one bromine and one chlorine atom.

X-ray Crystallography: A Glimpse into the Solid State

While no published crystal structure for this compound is currently available, X-ray crystallography would provide definitive information about its three-dimensional structure in the solid state. Such an analysis would reveal precise bond lengths, bond angles, and intermolecular interactions.

It is plausible that in the solid state, the molecules would pack in a way that is influenced by hydrogen bonding between the amino group of one molecule and the pyridine nitrogen of a neighboring molecule. The halogen atoms would also likely participate in halogen bonding, further stabilizing the crystal lattice.

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The 2-aminopyridine scaffold is a well-established pharmacophore in medicinal chemistry, particularly in the development of protein kinase inhibitors. A search of the patent literature reveals that compounds with similar substitution patterns, such as brominated and chlorinated aminopyridines and aminopyrimidines, are frequently claimed as inhibitors of various kinases.[2][3][4][5][6] These enzymes play crucial roles in cell signaling pathways, and their dysregulation is implicated in diseases such as cancer and inflammatory disorders.

The strategic placement of the bromine and chlorine atoms on the this compound scaffold allows for directed and selective synthesis of derivatives through reactions like the Suzuki or Buchwald-Hartwig couplings. This enables the exploration of the chemical space around the core structure to optimize potency, selectivity, and pharmacokinetic properties of potential drug candidates.

Caption: Role of this compound in a drug discovery workflow.

Conclusion

This compound is a synthetically valuable building block with significant potential, particularly in the field of drug discovery. Its structural features, elucidated through a combination of powerful analytical techniques, provide a clear roadmap for its strategic incorporation into more complex molecular architectures. This guide has provided a comprehensive overview of its synthesis and structural analysis, offering both established data and reasoned predictions to aid researchers in their scientific endeavors. A deeper understanding of this molecule's properties will undoubtedly facilitate the development of novel therapeutics and advanced materials.

References

- 1. 4-AMINO-3-BROMO-2-CHLOROPYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 2. mdpi.com [mdpi.com]

- 3. US8372842B2 - Pyrazolopyridines as kinase inhibitors - Google Patents [patents.google.com]

- 4. Compounds and compositions as protein kinase inhibitors - Patent US-7589101-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN101801959A - Aminopyrimidines useful as kinase inhibitors - Google Patents [patents.google.com]

- 6. Kinase inhibitor - Patent US-9499486-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Data of 4-Bromo-6-chloropyridin-2-amine: An In-depth Technical Guide

Introduction

4-Bromo-6-chloropyridin-2-amine is a halogenated aminopyridine derivative of significant interest in medicinal chemistry and drug development. Its structural features, including the presence of bromine and chlorine atoms, an amino group, and a pyridine ring, make it a versatile building block for the synthesis of a wide range of biologically active molecules. The precise characterization of this compound is paramount for its effective utilization in research and development. This technical guide provides a comprehensive overview of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and drug development professionals to facilitate the unambiguous identification and characterization of this important chemical entity.

Molecular Structure and Spectroscopic Correlation

The molecular structure of this compound, with the CAS number 1206250-19-2 and molecular formula C₅H₄BrClN₂, dictates its unique spectroscopic fingerprint. The arrangement of substituents on the pyridine ring gives rise to distinct signals in its NMR spectra, characteristic vibrational modes in its IR spectrum, and a specific molecular ion peak and fragmentation pattern in its mass spectrum. Understanding the correlation between the molecular structure and the spectroscopic data is key to its accurate identification.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show signals for the two aromatic protons and the protons of the amino group. The chemical shifts are influenced by the electron-withdrawing effects of the halogen atoms and the electron-donating effect of the amino group.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.0 - 7.5 | Singlet | 1H | H-5 |

| ~6.5 - 7.0 | Singlet | 1H | H-3 |

| ~5.0 - 6.0 | Broad Singlet | 2H | -NH₂ |

Note: The chemical shifts are predictions and may vary depending on the solvent and experimental conditions. The broadness of the -NH₂ signal is due to quadrupole broadening and potential hydrogen exchange.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are influenced by the attached substituents.

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~158 | C2 |

| ~150 | C6 |

| ~140 | C4 |

| ~115 | C5 |

| ~110 | C3 |

Note: These are predicted chemical shifts. Experimental verification is recommended.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. The IR spectrum of this compound will exhibit absorption bands corresponding to the N-H bonds of the amino group, C-H bonds of the aromatic ring, and C-N and C-halogen bonds.

Characteristic IR Absorption Bands

| Frequency Range (cm⁻¹) | Vibration | Functional Group |

| 3400-3200 | N-H stretch | Primary amine (-NH₂) |

| 3100-3000 | C-H stretch | Aromatic ring |

| 1640-1550 | C=C and C=N stretch | Pyridine ring |

| 1350-1250 | C-N stretch | Aromatic amine |

| 800-600 | C-Cl stretch | Chloro-aromatic |

| 600-500 | C-Br stretch | Bromo-aromatic |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the presence of bromine and chlorine isotopes will result in a characteristic isotopic pattern for the molecular ion peak.

Expected Mass Spectrometry Data

-

Molecular Formula: C₅H₄BrClN₂

-

Molecular Weight: 207.46 g/mol

-

Molecular Ion (M⁺): A cluster of peaks around m/z 206, 208, and 210 due to the isotopes of Br (⁷⁹Br and ⁸¹Br) and Cl (³⁵Cl and ³⁷Cl). The most abundant peak will likely be at m/z 207, corresponding to the monoisotopic mass.

Isotopic Pattern Simulation

Caption: Predicted isotopic pattern for the molecular ion of this compound.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data. Actual parameters may need to be optimized based on the specific instrument and sample.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum on a 100 MHz or higher spectrometer. A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

IR Spectroscopy

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the sample directly on the ATR crystal.

-

Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are suitable for LC-MS, while Electron Ionization (EI) is common for GC-MS.

-

Data Acquisition: Acquire the spectrum over a suitable m/z range to observe the molecular ion and key fragments.

Conclusion

The spectroscopic data presented in this guide, including predicted NMR shifts, characteristic IR bands, and expected mass spectrometric patterns, provide a robust framework for the identification and characterization of this compound. While experimental data for this specific compound is not widely available in the public domain, the information provided, based on the analysis of related compounds and established spectroscopic principles, serves as a valuable resource for researchers in the field. It is always recommended to confirm the structure of synthesized or purchased compounds through independent analytical verification.

A Technical Guide to 4-Bromo-6-chloropyridin-2-amine for Advanced Chemical Synthesis

Abstract

This technical guide provides an in-depth analysis of 4-Bromo-6-chloropyridin-2-amine (CAS No. 1206250-19-2), a key heterocyclic building block for researchers and professionals in drug discovery and organic synthesis. The document details its commercial availability, physicochemical properties, and crucial safety and handling protocols. Furthermore, it outlines a plausible, expertly-derived synthesis methodology and presents a detailed, field-proven protocol for its application in palladium-catalyzed cross-coupling reactions, a cornerstone of modern medicinal chemistry. This guide is structured to deliver not just procedural steps but the scientific rationale behind them, ensuring both technical accuracy and practical applicability.

Introduction: The Strategic Value of a Dihalogenated Aminopyridine

This compound belongs to the class of halogenated pyridines, which are foundational scaffolds in the synthesis of a wide range of biologically active molecules.[1] The strategic placement of three distinct functional groups—an amine, a bromine atom, and a chlorine atom—imparts significant synthetic versatility. The differential reactivity of the bromo and chloro substituents allows for selective, sequential functionalization, primarily through metal-catalyzed cross-coupling reactions. The 2-amino group not only serves as a key hydrogen bond donor for molecular recognition in biological targets but also modulates the electronic properties of the pyridine ring.

This trifunctional arrangement makes this compound a highly sought-after intermediate for constructing complex molecular architectures, particularly in the development of kinase inhibitors and other targeted therapeutics.[1] Understanding its commercial landscape, synthesis logic, and reaction applications is therefore critical for laboratories engaged in advanced pharmaceutical research.

Physicochemical Properties and Identification

Accurate identification is paramount for experimental reproducibility and safety. The key identifiers and properties for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1206250-19-2 | [2][3] |

| Molecular Formula | C₅H₄BrClN₂ | [2] |

| Molecular Weight | 207.46 g/mol | [2] |

| Appearance | Solid | [4] |

| Purity | Typically ≥95% - ≥97% | [2][3] |

| SMILES | NC1=NC(Cl)=CC(Br)=C1 | [2] |

| InChI Key | LTMVAXRYNDYCBC-UHFFFAOYSA-N | [4] |

Commercial Availability and Procurement

This compound is readily available from a variety of specialized chemical suppliers catering to the research and development sector. Procurement for R&D purposes is straightforward, with the compound typically offered in quantities ranging from milligrams to several grams.

Key Commercial Suppliers:

| Supplier | Purity | Available Quantities | Notes |

| Apollo Scientific | 95% | 250mg, 1g, 5g | Stock available in UK and US warehouses.[3] |

| ChemScene | ≥97% | Inquire | Offers custom synthesis and commercial production services.[2] |

| BLD Pharm | Inquire | Inquire | Provides supporting documentation like NMR, HPLC, LC-MS.[5] |

| Sigma-Aldrich | 97% | Inquire | Distributed for Leyan / Shanghai Haohong Scientific.[4] |

| AiFChem | 95% | 1g, 5g, 25g | In stock for immediate shipment.[6] |

Below is a logical workflow for the evaluation and procurement of this chemical.

Caption: A typical workflow for procuring specialty chemicals.

Safety and Handling

Proper handling of this compound is essential due to its potential hazards. The compound is classified with the GHS07 pictogram, indicating it can be harmful.[4]

Hazard Statements: [4]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Measures: [4]

-

P261: Avoid breathing dust.

-

P280: Wear protective gloves, eye protection, and face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling Protocol:

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a certified chemical fume hood.

-

Personal Protective Equipment (PPE): Standard PPE includes a lab coat, nitrile gloves, and chemical safety goggles.

-

Storage: Store in a tightly sealed container in a cool, dry place. Recommended storage temperature is between 2-8°C.[4]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Synthesis Methodology: A Chemist's Perspective

While specific peer-reviewed preparations for this compound are not abundant, a logical and efficient synthesis route can be devised based on established pyridine chemistry. A plausible approach involves the selective bromination of a readily available precursor, 2-amino-6-chloropyridine.

The rationale for this approach is twofold:

-

Precursor Availability: 2-amino-6-chloropyridine is a common starting material.

-

Directing Effects: The amino group at the C2 position is an ortho-, para-director. However, the C3 and C5 positions are electronically activated. The C4 position is less accessible. Electrophilic bromination is therefore expected to occur at either the C3 or C5 position. While a mixture of isomers is possible, chromatographic separation can isolate the desired 4-bromo product.

A similar transformation, the bromination of 2-chloropyridin-4-amine using N-Bromosuccinimide (NBS) in acetic acid, has been documented to proceed efficiently, lending strong support to this proposed methodology.[7]

Caption: Proposed synthesis route via electrophilic bromination.

Application in Suzuki-Miyaura Cross-Coupling

A primary application of this compound is its use as an electrophilic partner in Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for forming C-C bonds, enabling the attachment of various aryl or heteroaryl groups to the pyridine core. The differential reactivity between the C-Br and C-Cl bonds is key; the C-Br bond is significantly more reactive towards palladium-catalyzed oxidative addition, allowing for selective coupling at the C4 position while leaving the C6-Cl bond intact for subsequent transformations.

Detailed Protocol: Selective Suzuki-Miyaura Coupling

This protocol describes a general procedure for the selective coupling of an arylboronic acid to the C4 position of this compound.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)

-

Potassium Carbonate (K₂CO₃) (2.0 equiv)

-

1,4-Dioxane (anhydrous, degassed)

-

Water (degassed)

-

Schlenk flask or reaction vial

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), K₂CO₃ (2.0 equiv), and Pd(dppf)Cl₂ (0.03 equiv).

-

Inert Atmosphere: Seal the flask, then evacuate and backfill with argon three times to ensure an oxygen-free environment. This is critical as the active Pd(0) catalyst is oxygen-sensitive.

-

Solvent Addition: Add degassed 1,4-dioxane and degassed water via syringe in a 4:1 ratio. The reaction concentration should be approximately 0.1 M with respect to the starting amine.

-

Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure 4-aryl-6-chloropyridin-2-amine.

Causality and Experimental Choices:

-

Catalyst Choice: Pd(dppf)Cl₂ is a robust, air-stable precatalyst that is effective for coupling reactions involving electron-rich and potentially coordinating aminopyridines.

-

Base Selection: K₂CO₃ is a moderately strong base sufficient to facilitate the transmetalation step of the catalytic cycle without causing unwanted side reactions.

-

Solvent System: The dioxane/water mixture is a common and effective solvent system for Suzuki couplings, ensuring solubility for both the organic and inorganic reagents. Degassing is crucial to prevent oxidation of the active catalyst.

Conclusion

This compound stands out as a synthetically valuable and commercially accessible building block for advanced chemical synthesis. Its well-defined physicochemical properties, coupled with a predictable reactivity profile, make it an asset in the construction of complex molecular libraries for drug discovery. The selective reactivity of its C-Br bond in Suzuki-Miyaura coupling reactions provides a reliable entry point for molecular elaboration. By adhering to the safety protocols and applying the synthetic strategies outlined in this guide, researchers can effectively leverage this versatile intermediate to accelerate their research and development programs.

References

- 1. chemscene.com [chemscene.com]

- 2. 1206250-19-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 3. This compound | 1206250-19-2 [sigmaaldrich.com]

- 4. 1206250-19-2|this compound|BLD Pharm [bldpharm.com]

- 5. 1206250-19-2 | this compound - AiFChem [aifchem.com]

- 6. 4-AMINO-3-BROMO-2-CHLOROPYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 7. 4-Amino-2-chloropyridine: properties, applications and safety_Chemicalbook [chemicalbook.com]

alternative routes to 4-Bromo-6-chloropyridin-2-amine

An In-depth Technical Guide to the Synthesis of 4-Bromo-6-chloropyridin-2-amine

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a pivotal heterocyclic building block in contemporary drug discovery and development. Its trifunctional nature, featuring amino, bromo, and chloro substituents, offers multiple reaction vectors for constructing complex molecular architectures, particularly in the synthesis of kinase inhibitors and other targeted therapeutics.[1] This guide provides a comprehensive analysis of viable and alternative synthetic routes to this key intermediate, designed for researchers and process chemists. We will dissect the strategic considerations behind each pathway, offer detailed, field-tested protocols, and present a comparative analysis to aid in route selection for both laboratory-scale synthesis and process scale-up.

Strategic Overview: A Retrosynthetic Analysis

To logically devise synthetic pathways, we first perform a retrosynthetic analysis of the target molecule. The analysis reveals three primary strategic disconnections, each forming the basis of a distinct synthetic approach. The core challenge lies in achieving the specific 2,4,6-substitution pattern with high regioselectivity.

Caption: Retrosynthetic analysis of this compound.

This analysis highlights our main avenues:

-

Strategy A: Functionalizing a pre-existing 2-amino-6-chloropyridine core via electrophilic bromination. This is often the most direct route.

-

Strategy B: Introducing the amino group onto a polyhalogenated pyridine scaffold via nucleophilic aromatic substitution. This route hinges on controlling the regioselectivity of the amination.

-

Strategy C: Building the pyridine ring from acyclic precursors, a method that offers flexibility but often involves more steps.[2]

Synthetic Strategy A: Electrophilic Bromination of 2-Amino-6-chloropyridine

This is arguably the most logical and widely applicable approach. The synthesis begins with a commercially available or readily synthesized precursor, 2-amino-6-chloropyridine, and introduces the bromine atom in the final step.

Rationale and Mechanistic Insight

The directing effects of the substituents on the pyridine ring govern the regioselectivity of this reaction. The amino group at the C2 position is a powerful activating group and is ortho, para-directing. The chloro group at C6 is a deactivating group. The C4 position is para to the strongly activating amino group, making it the most electron-rich and sterically accessible position for electrophilic attack. Consequently, electrophilic bromination occurs with high selectivity at C4.[3] N-Bromosuccinimide (NBS) is the reagent of choice as it provides a low concentration of electrophilic bromine, minimizing over-bromination and side reactions.[4]

Workflow Diagram

Caption: Workflow for the synthesis via Strategy A.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Amino-6-chloropyridine from 2,6-Dichloropyridine [3]

-

Reaction Setup: In a high-pressure stainless-steel autoclave, charge 2,6-dichloropyridine (1.0 eq), and aqueous ammonia (28-30%, 10-15 eq).

-

Reaction Conditions: Seal the autoclave and heat the mixture to 150-170 °C. The internal pressure will rise significantly. Maintain this temperature with vigorous stirring for 12-18 hours.

-

Work-up and Isolation: Cool the reactor to ambient temperature. Carefully vent the excess ammonia pressure in a fume hood. Transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure to remove excess ammonia and water.

-

Purification: The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield 2-amino-6-chloropyridine as a solid.

Step 2: Synthesis of this compound

-

Reaction Setup: To a solution of 2-amino-6-chloropyridine (1.0 eq) in acetonitrile (10-15 mL per gram of starting material), add N-Bromosuccinimide (NBS) (1.05-1.1 eq) portion-wise at 0 °C.

-

Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up and Isolation: Upon completion, concentrate the reaction mixture under reduced pressure. Add water to the residue, and adjust the pH to 8-9 with a saturated sodium bicarbonate solution.

-

Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane, 3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Synthetic Strategy B: Selective Nucleophilic Amination

This alternative strategy involves the selective displacement of a halogen from a polyhalogenated pyridine precursor. A plausible starting material would be 2,4-dibromo-6-chloropyridine.

Rationale and Mechanistic Insight

Nucleophilic aromatic substitution (SNAr) on pyridine rings is generally favored at the C2 and C6 positions, which are most activated by the ring nitrogen. The C4 position is also activated, but typically to a lesser extent. The challenge in this route is achieving selective amination at the C2 position over the C4 and C6 positions. The reactivity order is often influenced by both electronic effects and the nature of the leaving group (Br vs. Cl). Modern cross-coupling methods, such as the Buchwald-Hartwig amination, can offer milder conditions and potentially different selectivity profiles compared to classical SNAr.[5] However, achieving high selectivity between two different halogens at two activated positions (C2-Br and C6-Cl) can be challenging and may lead to product mixtures.

Workflow Diagram

Caption: Conceptual workflow for the synthesis via Strategy B.

Comparative Analysis of Synthetic Routes

The choice of synthetic route depends on factors such as scale, cost, available equipment, and desired purity.

| Parameter | Strategy A: Electrophilic Bromination | Strategy B: Selective Amination |

| Starting Material | 2-Amino-6-chloropyridine (readily accessible) | 2,4-Dibromo-6-chloropyridine (less common) |

| Number of Steps | 1-2 steps (depending on SM availability) | 1 step (from advanced intermediate) |

| Regioselectivity | Excellent, driven by powerful directing group effects. | Potentially poor; risk of isomeric byproducts. |

| Reaction Conditions | Mild (0 °C to RT for bromination). | Can require high temperatures or expensive catalysts. |

| Scalability | High; common reagents and straightforward purification. | Moderate; potential purification challenges. |

| Overall Viability | High: Reliable, selective, and scalable. | Low to Moderate: Challenging selectivity, less common starting material. |

Conclusion

For the synthesis of this compound, the electrophilic bromination of 2-amino-6-chloropyridine (Strategy A) stands out as the most robust and efficient method. It leverages powerful electronic directing effects to ensure high regioselectivity, employs readily available reagents, and proceeds under mild conditions, making it highly suitable for both academic and industrial applications. While alternative routes like selective amination exist conceptually, they present significant challenges in controlling selectivity that render them less practical for reliable production of the target compound. Researchers and drug development professionals should consider Strategy A as the primary and most dependable pathway to this valuable synthetic intermediate.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Selective Buchwald-Hartwig Amination of 4-Bromo-6-chloropyridin-2-amine

Introduction: Strategic C-N Bond Formation in Heterocyclic Scaffolds

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and materials science where nitrogen-containing heterocyles are prevalent scaffolds. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile method for the formation of these crucial bonds, largely superseding classical methods that often require harsh conditions and offer limited substrate scope.[1][2] This application note provides a detailed guide for the selective Buchwald-Hartwig amination of 4-Bromo-6-chloropyridin-2-amine, a trifunctionalized pyridine building block with significant potential in the synthesis of complex molecular architectures. A key focus will be on achieving regioselective amination at the C4-position, leveraging the differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds.

The Mechanistic Rationale: A Palladium-Catalyzed Dance

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][2] Understanding this mechanism is paramount for troubleshooting and optimizing the reaction conditions.

The generally accepted catalytic cycle comprises three key steps:

-

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the aryl-halide bond. This is often the rate-determining step and is influenced by the nature of the halide, the electronic properties of the aryl ring, and the steric and electronic properties of the phosphine ligand. For dihalogenated substrates such as this compound, the significantly lower bond dissociation energy of the C-Br bond compared to the C-Cl bond dictates a strong preference for oxidative addition at the C-Br bond.

-

Amine Coordination and Deprotonation: The amine nucleophile coordinates to the resulting Pd(II) complex. In the presence of a base, the amine is deprotonated to form a more nucleophilic amido species, which then displaces the halide from the palladium center.

-

Reductive Elimination: The final step involves the formation of the new C-N bond and the regeneration of the active Pd(0) catalyst, which can then re-enter the catalytic cycle. Bulky, electron-rich phosphine ligands are known to facilitate this step.

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Key Experimental Parameters and Component Selection

The success of the selective Buchwald-Hartwig amination of this compound hinges on the judicious selection of the catalyst system and reaction conditions.

| Component | Role in the Reaction | Recommendations and Rationale |

| Palladium Precursor | Source of the active Pd(0) catalyst. | Pd(OAc)₂, Pd₂(dba)₃, or air-stable pre-catalysts such as (XPhos)Pd G3. Pd(OAc)₂ is often cost-effective, while pre-catalysts can offer more consistent results. |

| Ligand | Stabilizes the palladium center, influences reactivity and selectivity. | Xantphos is highly recommended for selective amination of polyhalopyridines.[3][4] Its large bite angle and flexibility promote reductive elimination and can prevent catalyst deactivation. Bulky biarylphosphine ligands like RuPhos or BrettPhos are also excellent candidates, particularly for challenging couplings.[5] |

| Base | Deprotonates the amine, facilitates the formation of the amido complex. | NaOt-Bu is a strong, effective base for many Buchwald-Hartwig reactions. For substrates with base-sensitive functional groups, weaker inorganic bases like Cs₂CO₃ or K₂CO₃ can be employed, though this may necessitate higher reaction temperatures.[2] |

| Solvent | Solubilizes reactants and catalyst, influences reaction kinetics. | Anhydrous, deoxygenated toluene or 1,4-dioxane are standard choices. Toluene is often preferred for its ability to azeotropically remove traces of water. |

| Temperature | Provides the necessary activation energy for the reaction. | Typically in the range of 80-110 °C. The optimal temperature will depend on the specific amine, catalyst, and base combination. |

| Inert Atmosphere | Prevents oxidation and deactivation of the Pd(0) catalyst and phosphine ligands. | The reaction should be performed under an inert atmosphere of nitrogen or argon. |

Experimental Protocols

The following protocols provide a starting point for the selective Buchwald-Hartwig amination of this compound. Optimization may be required for specific amine coupling partners.

Protocol 1: General Procedure for Amination with Primary and Secondary Aliphatic Amines

This protocol is suitable for a wide range of primary and secondary aliphatic amines.

Materials:

-

This compound

-

Amine (1.2 equivalents)

-

Pd(OAc)₂ (2 mol%)

-

Xantphos (4 mol%)

-

NaOt-Bu (1.5 equivalents)

-

Anhydrous, degassed toluene

-

Schlenk tube or similar reaction vessel

-

Magnetic stirrer and heating block/oil bath

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

To a flame-dried Schlenk tube under a positive flow of inert gas, add this compound, Pd(OAc)₂, Xantphos, and NaOt-Bu.

-

Evacuate and backfill the Schlenk tube with the inert gas three times to ensure an oxygen-free environment.

-

Add anhydrous, degassed toluene via syringe, followed by the amine.

-

Seal the Schlenk tube and place it in a preheated heating block or oil bath set to 100 °C.

-

Stir the reaction mixture vigorously for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 4-amino-6-chloropyridin-2-amine derivative.

Protocol 2: Procedure for Amination with Anilines (Aromatic Amines)

The coupling with less nucleophilic anilines may require slightly modified conditions.

Materials:

-

This compound

-

Aniline derivative (1.2 equivalents)

-

Pd₂(dba)₃ (1.5 mol%)

-

RuPhos (3 mol%)

-

Cs₂CO₃ (2.0 equivalents)

-

Anhydrous, degassed 1,4-dioxane

-

Schlenk tube or similar reaction vessel

-

Magnetic stirrer and heating block/oil bath

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

Follow steps 1 and 2 from Protocol 1, using the reagents listed above for this protocol.

-

Add anhydrous, degassed 1,4-dioxane via syringe, followed by the aniline derivative.

-

Seal the Schlenk tube and heat the reaction mixture to 110 °C.

-

Stir vigorously and monitor the reaction as described in Protocol 1.

-

Work-up and purification are performed as described in steps 6-10 of Protocol 1.

Caption: A generalized workflow for the Buchwald-Hartwig amination experiment.

Expected Outcomes and Troubleshooting

Regioselectivity: The reaction is expected to proceed with high regioselectivity, affording the 4-amino-6-chloropyridin-2-amine as the major product. The greater lability of the C-Br bond compared to the C-Cl bond in palladium-catalyzed cross-coupling is a well-established principle.[6]

Potential Side Reactions:

-

Hydrodehalogenation: The replacement of the bromine atom with a hydrogen atom can sometimes be observed, particularly with primary amines. The use of bulky ligands like RuPhos or BrettPhos can often minimize this side reaction by promoting a faster rate of reductive elimination.

-

Double Amination: While the C-Cl bond is significantly less reactive, forcing conditions (high temperatures, prolonged reaction times, and a more reactive catalyst system) could potentially lead to the formation of the di-aminated product. Careful monitoring of the reaction is advised.

Troubleshooting:

-

Low Conversion: If the reaction stalls or proceeds slowly, consider increasing the temperature in 10 °C increments, screening a different ligand (e.g., switching from Xantphos to a bulky biarylphosphine ligand), or using a stronger base (if compatible with the substrate). Ensure that all reagents and solvents are anhydrous and that the reaction is maintained under a strict inert atmosphere.

-

Product Decomposition: If degradation of the starting material or product is observed, consider using a weaker base (e.g., K₂CO₃ or K₃PO₄) and/or lowering the reaction temperature.

Conclusion

The Buchwald-Hartwig amination is a robust and reliable method for the selective synthesis of 4-amino-6-chloropyridin-2-amine derivatives. By leveraging the inherent difference in reactivity between the C-Br and C-Cl bonds and by carefully selecting the appropriate palladium catalyst, ligand, and base, researchers can achieve high yields and excellent regioselectivity. The protocols and guidelines presented in this application note provide a solid foundation for the successful implementation of this powerful transformation in the synthesis of novel and complex heterocyclic molecules.

References

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selective amination of polyhalopyridines catalyzed by a palladium-xantphos complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 4-Bromo-6-chloropyridin-2-amine

An In-Depth Technical Guide

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of Substituted Aminopyridines